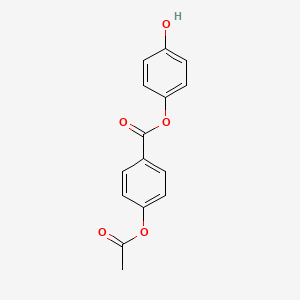
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride is a synthetic organic compound It is a derivative of benzoic acid and piperidine, featuring ester and hydrochloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride typically involves the esterification of benzoic acid with 1-propyl-3-carbethoxy-4-piperidyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The piperidyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidyl esters.
Aplicaciones Científicas De Investigación
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which may interact with various enzymes and receptors in biological systems. The piperidyl group can modulate the activity of neurotransmitter receptors, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester: Lacks the hydrochloride group.
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl amide: Contains an amide group instead of an ester group.
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ether: Contains an ether group instead of an ester group.
Uniqueness
Benzoic acid, 1-propyl-3-carbethoxy-4-piperidyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
78219-27-9 |
|---|---|
Fórmula molecular |
C18H26ClNO4 |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
ethyl 4-benzoyloxy-1-propylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H25NO4.ClH/c1-3-11-19-12-10-16(15(13-19)18(21)22-4-2)23-17(20)14-8-6-5-7-9-14;/h5-9,15-16H,3-4,10-13H2,1-2H3;1H |
Clave InChI |
BMWBNTMIJILGSI-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


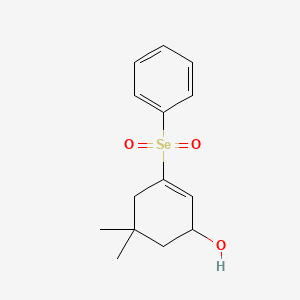
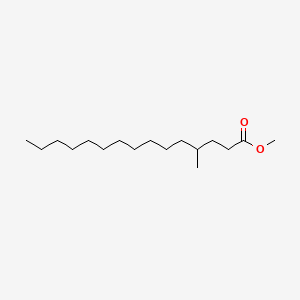
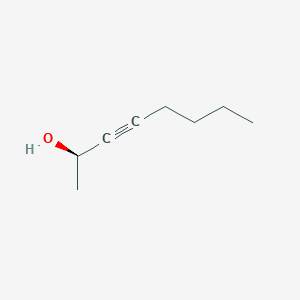


![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
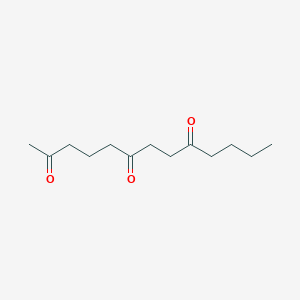
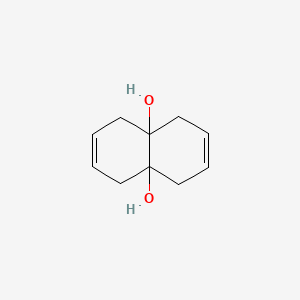
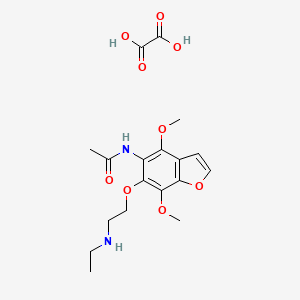
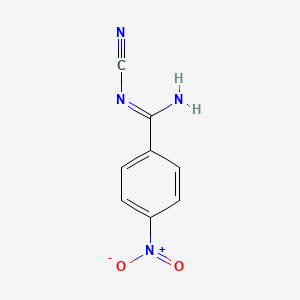
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)

